Diethyl 1H-indole-2,6-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Diethyl 1H-indole-2,6-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to show various biologically vital properties .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-indole-2,6-dicarboxylate can be synthesized through various methods. One common method involves the reaction of indole-2,6-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of diethyl esters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-indole-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include diethyl indole-2,6-dicarboxylate derivatives with various functional groups, such as hydroxyl, halogen, nitro, and sulfonyl groups .
Scientific Research Applications
Diethyl 1H-indole-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1H-indole-3,5-dicarboxylate
- Diethyl 1H-indole-2,3-dicarboxylate
- Diethyl 1H-indole-2,4-dicarboxylate
Uniqueness
Diethyl 1H-indole-2,6-dicarboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The position of the carboxylate groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Biological Activity
Diethyl 1H-indole-2,6-dicarboxylate (CAS Number: 107516-75-6) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine.
Chemical Structure and Properties
This compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₄ |
Molecular Weight | 261.277 g/mol |
Melting Point | 119°C - 121°C |
CAS Number | 107516-75-6 |
PubChem CID | 44754779 |
The compound features two ethyl ester groups attached to the dicarboxylate moiety of the indole structure, which is crucial for its biological activity .
Target Interactions
This compound is known to interact with various biomolecules, influencing several biochemical pathways. The primary mechanisms include:
- Enzyme Inhibition/Activation : The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. This interaction is particularly relevant in pathways related to cancer and inflammation .
- Cell Signaling Modulation : It affects key signaling pathways that regulate cellular processes such as proliferation and apoptosis. By modulating these pathways, this compound can exert anti-cancer effects .
Biochemical Pathways
Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication.
- Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Effects : It has demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Activity : The compound can modulate inflammatory responses, potentially benefiting conditions like arthritis .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of indole, including this compound, exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction mechanisms.
- Antimicrobial Research : In vitro assays demonstrated that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
- Anti-inflammatory Effects : A recent study indicated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
Properties
IUPAC Name |
diethyl 1H-indole-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYBMUDGXFHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660512 | |
Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107516-75-6 | |
Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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